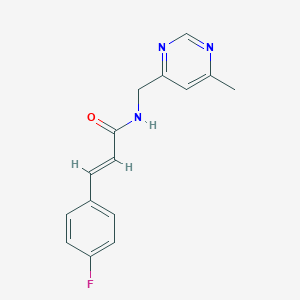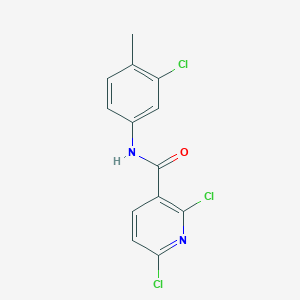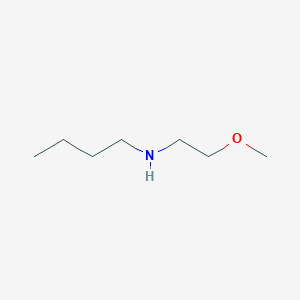
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CPTU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Spectroscopic Studies and Organometallic Applications : Urea derivatives like 1,3-Dimethyl-2-imidazolidinone have been used in spectroscopic studies and the preparation of organometallic adducts, highlighting their potential in analytical chemistry and materials science (Aitken & Onyszchuk, 1985).
Insecticidal Activity : Certain urea compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrate insecticidal properties. This suggests that similar compounds might be useful in developing new insecticides or studying insect physiology (Mulder & Gijswijt, 1973).
Antitumor Activities : Derivatives like 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea have shown promising antitumor activities, suggesting potential applications in medicinal chemistry and cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Crystal Structure Analysis : Studies on the crystal structure of similar compounds can provide insights into their chemical behavior and potential applications in crystallography and material science (Cho, Kim, Lee, & Kim, 2015).
Chemical Synthesis and Reactivity : Research on the lithiation of N′-aryl-N,N-dimethylureas and their reactivity with various electrophiles can inform synthetic chemistry methods, particularly in the creation of novel organic compounds (Smith, El‐Hiti, & Shukla, 1999).
Biological and Catalytic Activities : Urea derivatives have been studied for their potential biological activities, including catalysis of hydrolysis reactions, suggesting applications in biochemistry and enzyme mimetics (Carlsson, Haukka, & Nordlander, 2002).
Anticancer Agents Development : Diaryl ureas, a group that includes compounds similar to the queried chemical, have been evaluated for their antiproliferative activity against cancer cell lines. This research points to potential applications in developing new anticancer drugs (Feng et al., 2020).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOBWFGBNLUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)

![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)
